5-propanoyl-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Description
This compound belongs to the benzo[b][1,4]benzodiazepin-7-one class, characterized by a tricyclic framework comprising a benzene ring fused to a seven-membered diazepine ring. Key structural features include:
- Bis(p-tolyl) substituents at positions 6 and 9: The p-tolyl (para-methylphenyl) groups enhance lipophilicity, which may improve membrane permeability and pharmacokinetic stability.
- Tetrahydro-6H backbone: The partially saturated diazepine ring reduces conformational flexibility, possibly influencing target selectivity.
Properties
Molecular Formula |
C30H30N2O2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
6,9-bis(4-methylphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H30N2O2/c1-4-28(34)32-26-8-6-5-7-24(26)31-25-17-23(21-13-9-19(2)10-14-21)18-27(33)29(25)30(32)22-15-11-20(3)12-16-22/h5-16,23,30-31H,4,17-18H2,1-3H3 |
InChI Key |
HJMQGGILRMXYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C)NC4=CC=CC=C41)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propanoyl-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the propanoyl and p-tolyl groups. Common synthetic routes may involve:
Cyclization reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors.
Substitution reactions: Introduction of p-tolyl groups via electrophilic aromatic substitution.
Acylation reactions: Addition of the propanoyl group through Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-propanoyl-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-propanoyl-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to receptors: Modulating the activity of neurotransmitter receptors in the brain.
Inhibiting enzymes: Affecting the activity of enzymes involved in metabolic pathways.
Altering cellular pathways: Influencing signal transduction pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Findings :
- The target compound’s synthesis likely benefits from toluene-based solvents, which are less toxic than the ethyl acetate/methanol systems used in related condensation reactions (yields ≤22%) .
- Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) improves regioselectivity in 1,4-additions, minimizing byproducts compared to non-catalyzed routes .
Structural and Functional Differences
Substituent Effects
- Propanoyl vs. Trifluoromethyl Groups: The propanoyl group in the target compound may enhance hydrogen-bonding interactions compared to electron-deficient trifluoromethyl groups in Ref.
- Bis(p-tolyl) vs. Mono-substituted Analogs: The dual p-tolyl groups increase steric bulk and lipophilicity, which could improve blood-brain barrier penetration relative to monosubstituted benzodiazepines.
Backbone Modifications
- This contrasts with 1,4-dihydrofullerene derivatives, where planarity limits bioavailability .
Pharmacological Implications (Inferred)
While direct activity data for the target compound is unavailable, structural parallels suggest:
- Enhanced CNS targeting : The bis(p-tolyl) groups may facilitate binding to GABAₐ receptors, analogous to diazepam derivatives.
- Reduced hepatotoxicity: Toluene-based synthesis avoids methanol/ethyl acetate residues linked to hepatic stress in other systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
